1,2,3,4-Tetrahydro-6-methoxy-1-[(4-methoxyphenyl)methyl]-2,8-dimethyl-7-isoquinolinol 1,2,3,4-Tetrahydro-6-methoxy-1-[(4-methoxyphenyl)methyl]-2,8-dimethyl-7-isoquinolinol
Brand Name: Vulcanchem
CAS No.: 16767-25-2
VCID: VC0090938
InChI: InChI=1S/C20H25NO3/c1-13-19-15(12-18(24-4)20(13)22)9-10-21(2)17(19)11-14-5-7-16(23-3)8-6-14/h5-8,12,17,22H,9-11H2,1-4H3
SMILES: CC1=C2C(N(CCC2=CC(=C1O)OC)C)CC3=CC=C(C=C3)OC
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol

1,2,3,4-Tetrahydro-6-methoxy-1-[(4-methoxyphenyl)methyl]-2,8-dimethyl-7-isoquinolinol

CAS No.: 16767-25-2

Main Products

VCID: VC0090938

Molecular Formula: C20H25NO3

Molecular Weight: 327.4 g/mol

1,2,3,4-Tetrahydro-6-methoxy-1-[(4-methoxyphenyl)methyl]-2,8-dimethyl-7-isoquinolinol - 16767-25-2

CAS No. 16767-25-2
Product Name 1,2,3,4-Tetrahydro-6-methoxy-1-[(4-methoxyphenyl)methyl]-2,8-dimethyl-7-isoquinolinol
Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
IUPAC Name 6-methoxy-1-[(4-methoxyphenyl)methyl]-2,8-dimethyl-3,4-dihydro-1H-isoquinolin-7-ol
Standard InChI InChI=1S/C20H25NO3/c1-13-19-15(12-18(24-4)20(13)22)9-10-21(2)17(19)11-14-5-7-16(23-3)8-6-14/h5-8,12,17,22H,9-11H2,1-4H3
Standard InChIKey KLVDJUCERSCQAG-UHFFFAOYSA-N
SMILES CC1=C2C(N(CCC2=CC(=C1O)OC)C)CC3=CC=C(C=C3)OC
Canonical SMILES CC1=C2C(N(CCC2=CC(=C1O)OC)C)CC3=CC=C(C=C3)OC
PubChem Compound 609932
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator